SJ10542 Dual JAK2/JAK3 Degradation Potency vs. SJ1008030 JAK2-Selective Profile
SJ10542 degrades both JAK2 and JAK3 with DC50 values of 14 nM and 11 nM, respectively, in MHH-CALL-4 CRLF2-rearranged ALL cells [1]. In direct contrast, SJ1008030 (compound 8) selectively degrades only JAK2 with a DC50 of 32 nM in xenograft models and shows no measurable JAK3 degradation activity . This dual-target versus single-target profile is a critical differentiation point for studies requiring JAK3 co-depletion.
| Evidence Dimension | JAK2 and JAK3 degradation DC50 |
|---|---|
| Target Compound Data | JAK2 DC50 = 14 nM; JAK3 DC50 = 11 nM |
| Comparator Or Baseline | SJ1008030: JAK2 DC50 = 32 nM; JAK3 degradation not observed |
| Quantified Difference | SJ10542: 2.9-fold more potent JAK2 degradation plus additional JAK3 degradation activity |
| Conditions | MHH-CALL-4 cells (CRLF2-rearranged ALL), 24 h treatment, immunoblotting |
Why This Matters
Dual JAK2/JAK3 degradation may be essential for overcoming compensatory JAK3 activation in JAK-STAT-driven malignancies; SJ1008030 cannot provide this functional profile.
- [1] Chang Y, et al. ACS Med Chem Lett. 2022;13(3):475-482. (DC50 values: JAK2 14 nM, JAK3 11 nM in MHH-CALL-4). View Source
